molecular formula C7H8BrNO2S B1282379 4-(Bromomethyl)benzenesulfonamide CAS No. 40724-47-8

4-(Bromomethyl)benzenesulfonamide

Cat. No. B1282379
CAS RN: 40724-47-8
M. Wt: 250.12 g/mol
InChI Key: QNJHTLTUBNXLFS-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 40724-47-8 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 4-(bromomethyl)benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-(Bromomethyl)benzenesulfonamide, has been described in various studies . For instance, one method involves the reaction of 4-(bromomethyl)benzenesulphonyl chloride with aqueous HCl in 1,4-dioxane at 40°C for 4 hours .


Molecular Structure Analysis

The linear formula of 4-(Bromomethyl)benzenesulfonamide is C7H8BrNO2S . The InChI code for this compound is 1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) .


Physical And Chemical Properties Analysis

4-(Bromomethyl)benzenesulfonamide is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Benzene-Sulfonamide Derivatives

4-Bromomethylbenzenesulfonamide is used to synthesize benzene-sulfonamide derivatives which are potent inhibitors of Chemokine Receptor Type 4 (CXCR4). CXCR4 plays a significant role in cancer metastasis and HIV infection, making these derivatives valuable for research in cancer therapy and antiviral drugs .

Antifungal Activity

This compound is also involved in the synthesis of imidazole derivatives that exhibit antifungal activity. These derivatives can be crucial for developing new antifungal agents, which are needed to combat fungal infections resistant to current treatments .

Antibacterial Property Research

Sulfonamides, including 4-Bromomethylbenzenesulfonamide, have been studied for their antibacterial properties. Research in this area focuses on understanding the antibacterial activity and potential toxicity of sulfonamide drugs .

Environmental Toxicity Studies

The environmental impact of sulfonamides is another area of research interest. Studies explore the environmental toxicity of these compounds, particularly their behavior and effects in aquatic environments .

Sorptive Removal Studies

Research has been conducted on the use of engineered biochar composites for the sorptive removal of sulfonamides from contaminated fields. This application is significant for environmental remediation efforts .

Mechanism of Action

Target of Action

4-Bromomethylbenzenesulfonamide belongs to the class of sulfonamides, which are known to have a broad range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial compounds .

Mode of Action

Sulfonamides, including 4-Bromomethylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting the synthesis of folic acid, sulfonamides indirectly inhibit DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

It is known that sulfonamides generally exhibit high gi absorption and are considered bbb permeant . The compound’s logP value, a measure of its lipophilicity, is 1.4, suggesting it may have good membrane permeability . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The result of the action of 4-Bromomethylbenzenesulfonamide is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential precursor for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromomethylbenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the presence of resistance genes in bacteria, which can be spread through various environmental routes

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHTLTUBNXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522710
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethylbenzenesulfonamide

CAS RN

40724-47-8
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-benzene-sulphonamide (0.105 mg, 0.56 mmoles) was dissolved in DCM (5 mL). Polymer supported triphenylphosphine (294 mg, 2.4 mmoles/g, 1.12 mmoles) was added, and the mixture was stirred with a shaker at room temperature for 10 minutes. CBr4 (557 mg, 1.68 mmoles) was then added, and stirring was continued for 3 hours. The supported reagent was removed by filtration, the solvent was evaporated, and the crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt 9/1) to yield the title compound as a light-yellow solid (70 mg).
Quantity
0.105 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
Name
Quantity
557 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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